molecular formula C10H21Br B1670051 2-Bromodecane CAS No. 39563-53-6

2-Bromodecane

Cat. No.: B1670051
CAS No.: 39563-53-6
M. Wt: 221.18 g/mol
InChI Key: HRDKIHSQGRCTMR-SNVBAGLBSA-N
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Description

2-Bromodecane is an organic compound with the molecular formula C₁₀H₂₁Br. It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the second carbon of a decane chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromodecane can be synthesized through the bromination of decane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the decane, forming a decyl radical. This radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar bromination methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, bromine concentration, and reaction time to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromodecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻).

    Elimination Reactions: this compound can undergo elimination reactions to form alkenes. This typically involves the use of a strong base such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOMe) are commonly used. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used. The reactions are typically conducted at elevated temperatures to favor the formation of alkenes.

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is decanol; with cyanide ions, the product is decanenitrile.

    Elimination: The major product is 1-decene, formed by the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms.

Scientific Research Applications

2-Bromodecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of other bromoalkanes, alcohols, and nitriles.

    Biology: In biological research, this compound is used to study the effects of alkylating agents on biological systems. It can modify proteins and nucleic acids, providing insights into the mechanisms of alkylation damage.

    Medicine: While not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates

    Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromodecane in chemical reactions involves the formation of a carbocation intermediate. When it undergoes nucleophilic substitution, the bromine atom leaves, forming a positively charged carbocation. This carbocation is then attacked by a nucleophile, resulting in the substitution product. In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, leading to the formation of an alkene.

Comparison with Similar Compounds

2-Bromodecane can be compared with other bromoalkanes such as 1-bromodecane and 3-bromodecane:

    1-Bromodecane: In this compound, the bromine atom is attached to the first carbon of the decane chain. It undergoes similar reactions but with different regioselectivity.

    3-Bromodecane: Here, the bromine atom is attached to the third carbon. This compound also undergoes nucleophilic substitution and elimination reactions but with different reaction rates and product distributions.

The uniqueness of this compound lies in its position on the carbon chain, which influences its reactivity and the types of products formed in chemical reactions.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its reactivity and ability to undergo various chemical reactions make it a valuable intermediate in the synthesis of a wide range of organic compounds. Understanding its preparation methods, chemical reactions, and applications provides insights into its importance in scientific research and industrial processes.

Properties

IUPAC Name

2-bromodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDKIHSQGRCTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39563-53-6
Record name Decane, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97550
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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